4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a benzo[d]thiazole moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the benzo[d]thiazole intermediate with 3-methoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of the piperazine ring: The final step involves the reaction of the intermediate with piperazine and subsequent acylation to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Shares a similar benzo[d]thiazole moiety and methoxy groups.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a benzo[d]thiazole moiety but differs in the attached functional groups.
Uniqueness
4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-28-15-5-3-4-14(12-15)21-19(25)23-8-10-24(11-9-23)20-22-17-7-6-16(30(2,26)27)13-18(17)29-20/h3-7,12-13H,8-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBHMBAHOXAKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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